molecular formula C9H17N5S B098240 N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine CAS No. 70172-53-1

N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine

Cat. No.: B098240
CAS No.: 70172-53-1
M. Wt: 227.33 g/mol
InChI Key: OFFPEAOWWDXZOY-UHFFFAOYSA-N
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Description

N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine is a complex organic compound that features an imidazole ring, a guanidine group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine typically involves multiple steps. One common method includes the alkylation of 5-methyl-1H-imidazole with a suitable alkylating agent to introduce the thioether linkage. This is followed by the reaction with N-methylguanidine under controlled conditions to form the final product. The reaction conditions often require the use of solvents like dimethylformamide or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted guanidine derivatives.

Scientific Research Applications

N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The guanidine group can interact with biological membranes, altering their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cimetidine: A histamine H2 receptor antagonist with a similar imidazole structure.

    Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.

Uniqueness

N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and guanidine group make it particularly versatile in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5S/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFPEAOWWDXZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220451
Record name SK&F 92408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70172-53-1
Record name SK&F 92408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070172531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 92408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Reactant of Route 2
Reactant of Route 2
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Reactant of Route 3
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Reactant of Route 4
Reactant of Route 4
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Reactant of Route 5
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Reactant of Route 6
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine

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